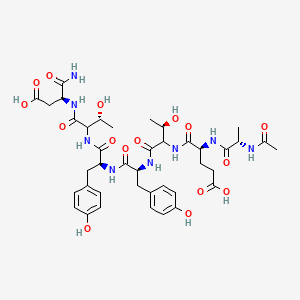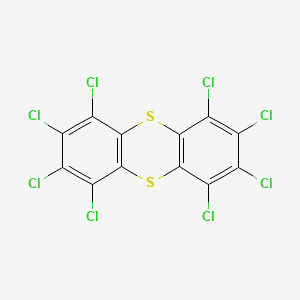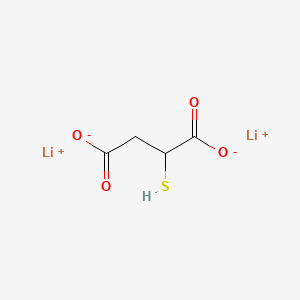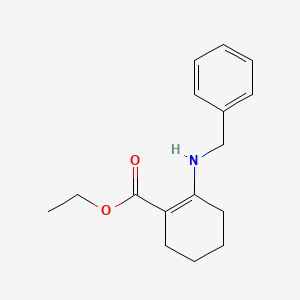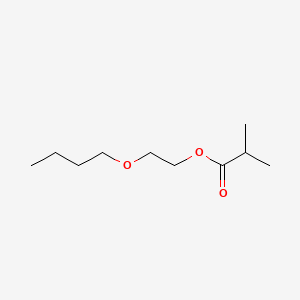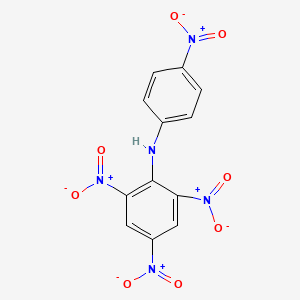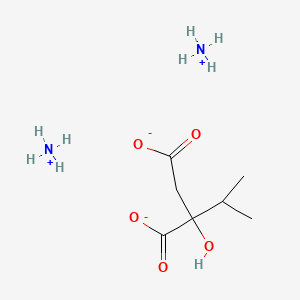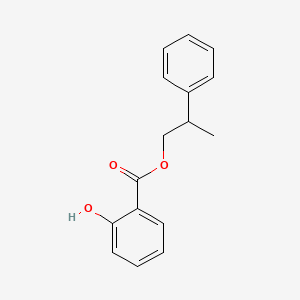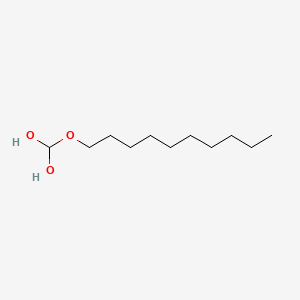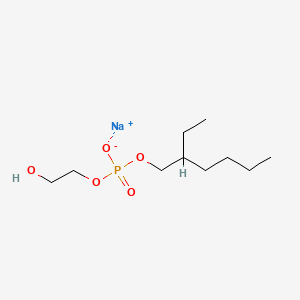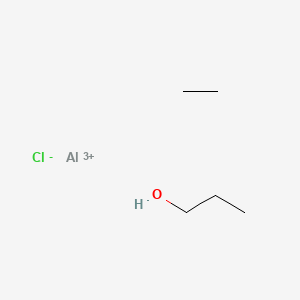
Mercury thallium dinitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury thallium dinitrate is a chemical compound composed of mercury, thallium, and nitrate ions. It is known for its unique properties and potential applications in various scientific fields. The compound is highly toxic and requires careful handling and storage.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of mercury thallium dinitrate typically involves the reaction of mercury(II) nitrate with thallium(I) nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting compound is isolated through crystallization. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired compound. The production process is designed to minimize the release of toxic by-products and ensure the safety of workers and the environment.
化学反应分析
Types of Reactions
Mercury thallium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as halides or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
科学研究应用
Mercury thallium dinitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, although its high toxicity limits its direct application.
Industry: this compound is used in certain industrial processes, particularly those involving the synthesis of specialized materials.
作用机制
The mechanism of action of mercury thallium dinitrate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to proteins and enzymes, inhibiting their activity and causing cellular damage. The molecular targets and pathways involved in its action are still being studied, but it is known to induce oxidative stress and interfere with cellular signaling pathways.
相似化合物的比较
Mercury thallium dinitrate can be compared with other similar compounds, such as:
Mercury(II) nitrate: Similar in composition but lacks the thallium component.
Thallium(I) nitrate: Contains thallium but not mercury.
Mercury thallium sulfate: Another compound containing both mercury and thallium but with sulfate ions instead of nitrate.
The uniqueness of this compound lies in its specific combination of mercury, thallium, and nitrate ions, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and potential applications
属性
CAS 编号 |
94022-47-6 |
|---|---|
分子式 |
HgN2O6Tl |
分子量 |
528.99 g/mol |
IUPAC 名称 |
mercury(1+);thallium(1+);dinitrate |
InChI |
InChI=1S/Hg.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1;+1 |
InChI 键 |
OZALHSZVLUGAIW-UHFFFAOYSA-N |
规范 SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hg+].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


